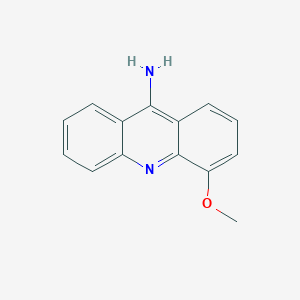

4-Methoxyacridin-9-amine

Description

Structure

3D Structure

Properties

CAS No. |

10496-96-5 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

4-methoxyacridin-9-amine |

InChI |

InChI=1S/C14H12N2O/c1-17-12-8-4-6-10-13(15)9-5-2-3-7-11(9)16-14(10)12/h2-8H,1H3,(H2,15,16) |

InChI Key |

GCOCHRFSHCKYNS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C(C3=CC=CC=C3N=C21)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 4 Methoxyacridin 9 Amine Derivatives

Strategic Approaches for Acridine (B1665455) Core Synthesis Relevant to 4-Methoxyacridin-9-amine Precursors

The construction of the tricyclic acridine core is the foundational step in the synthesis of this compound. Several classical and modern synthetic methods are employed to prepare the necessary precursors, which are then further modified to yield the target compound.

Ullmann, Bernthsen, and Friedlander Synthetic Pathways

The Ullmann condensation is a key method for preparing N-phenylanthranilic acids, which are crucial intermediates in the synthesis of acridones, the precursors to acridines. This reaction typically involves the copper-catalyzed coupling of an aniline derivative with an o-halobenzoic acid. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to this compound, this would involve the reaction of 2-chlorobenzoic acid with p-anisidine (4-methoxyaniline). A typical procedure involves heating a mixture of 2-chlorobenzoic acid, 4-anisidine, potassium carbonate, and activated copper powder in a high-boiling solvent such as amyl alcohol. prepchem.com The resulting N-(4-methoxyphenyl)anthranilic acid can then be cyclized to form 4-methoxyacridone.

The Bernthsen acridine synthesis provides a direct route to 9-substituted acridines by the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270 °C). pharmaguideline.comwikipedia.orgcambridge.org While this method is versatile, it often requires harsh reaction conditions. wikipedia.org For the synthesis of a 4-methoxyacridine derivative, a substituted diphenylamine (B1679370), such as one containing a methoxy (B1213986) group, would be reacted with a suitable carboxylic acid.

The Friedländer synthesis is another classical method for the construction of quinoline and acridine systems. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, often catalyzed by acids or bases. wikipedia.orgnih.govnih.gov To prepare a 4-methoxyacridine precursor via this route, a suitably substituted 2-aminobenzophenone derivative with a methoxy group at the desired position would be a key starting material.

| Synthetic Pathway | Key Reactants | Typical Conditions | Intermediate/Product |

| Ullmann Condensation | 2-chlorobenzoic acid, p-anisidine | Copper catalyst, K₂CO₃, amyl alcohol, reflux prepchem.com | N-(4-methoxyphenyl)anthranilic acid prepchem.com |

| Bernthsen Synthesis | Diarylamine, Carboxylic acid | ZnCl₂, 200-270 °C wikipedia.org | 9-Substituted acridine |

| Friedländer Synthesis | 2-Aminoaryl ketone, α-Methylene compound | Acid or base catalysis wikipedia.orgnih.gov | Substituted quinoline/acridine |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance the purity of products in the synthesis of heterocyclic compounds. nih.gov This technology relies on the efficient and rapid heating of the reaction mixture through dielectric heating. nih.gov Microwave irradiation has been successfully applied to various steps in acridine synthesis, including the Ullmann condensation and subsequent cyclization reactions. researchgate.net The use of microwave heating can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions with easier work-up procedures. nih.govresearchgate.net For instance, microwave-promoted Ullmann condensation of 2-chlorobenzoic acids with aminopyridines has been shown to be highly efficient. researchgate.net

Targeted Functionalization and Derivatization at the 9-Amino and Other Positions

Once the acridine core is established, further modifications are necessary to introduce the 9-amino group and to synthesize more complex derivatives.

Amination and Alkylation Reactions at C-9

The introduction of the amino group at the 9-position is a critical step in the synthesis of this compound. This is typically achieved by first converting the corresponding acridone to a 9-chloroacridine derivative. The cyclization of N-(4-methoxyphenyl)anthranilic acid, for instance, would yield 4-methoxyacridone. This acridone can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce 4-methoxy-9-chloroacridine. pharmaguideline.com

The 9-chloro substituent is a good leaving group and can be readily displaced by nucleophiles. Reaction of 4-methoxy-9-chloroacridine with ammonia or primary amines leads to the formation of the corresponding 9-aminoacridine (B1665356) derivatives. orgsyn.org The reactivity of 9-chloroacridines towards amines can be influenced by the solvent and temperature, with reactions often carried out in phenol or high-boiling point solvents. ucsf.edu

Further functionalization of the 9-amino group can be achieved through alkylation reactions. The secondary amine at the 9-position can be reacted with various alkyl halides to introduce a wide range of substituents. openstax.orgnih.gov These alkylation reactions are typically carried out in the presence of a base to deprotonate the amine and enhance its nucleophilicity.

Introduction of Methoxy and Chloro Substituents

The strategic placement of methoxy and chloro groups on the acridine ring is crucial for modulating the electronic and biological properties of the final compounds. As seen in the synthesis of the precursor N-(4-methoxyphenyl)anthranilic acid, the methoxy group is often introduced early in the synthetic sequence by using a starting material that already contains this functionality, such as p-anisidine. prepchem.com

Chloro substituents are typically introduced onto the acridine core through electrophilic aromatic substitution reactions or by using chlorinated starting materials in the initial condensation steps. The positions of these substituents are dictated by the directing effects of the groups already present on the aromatic rings.

Synthesis of Conjugates and Poly-Acridine Architectures

The 9-amino group of this compound serves as a convenient handle for the synthesis of more complex molecular architectures, including conjugates and poly-acridine structures. These derivatives are often designed to enhance DNA binding affinity and biological activity.

Conjugates are formed by linking the 9-aminoacridine moiety to other molecules, such as DNA intercalators, peptides, or other pharmacophores, through a suitable linker. nih.gov The synthesis of these conjugates typically involves the reaction of this compound with a bifunctional linker that has a reactive group capable of forming a covalent bond with the amino group.

Poly-acridine architectures , such as bis-acridines, consist of two or more acridine units connected by a linker chain. These molecules are of interest as they can bis-intercalate into DNA, leading to enhanced binding affinity. The synthesis of bis-acridines can be achieved by reacting a diamine linker with two equivalents of a 9-chloroacridine or 9-methoxyacridine derivative. mdpi.comarkat-usa.org The nature and length of the linker chain can be varied to optimize the spacing and orientation of the acridine units for effective DNA binding. For example, N,N-bis-(3-aminopropyl)-4-methoxybenzylamine has been reacted with 9-methoxyacridine to produce a bis-(9-acridinyl) compound. mdpi.com

| Derivative Type | Synthetic Strategy | Key Features |

| 9-Aminoacridine Conjugates | Reaction of 9-aminoacridine with a bifunctional linker. nih.gov | Combines the properties of the acridine with another functional molecule. |

| Bis-acridines | Reaction of a diamine linker with two equivalents of a 9-substituted acridine. mdpi.comarkat-usa.org | Contains two acridine units for potential bis-intercalation into DNA. |

Mechanistic Insights into Acridine Derivatization Reactions

The derivatization of the this compound scaffold is fundamentally governed by the electronic properties of the acridine ring system, which are significantly influenced by the methoxy and amine substituents. The interplay of these functional groups dictates the regioselectivity and reactivity of the molecule towards both electrophilic and nucleophilic reagents. Mechanistic understanding of these transformations is crucial for the rational design and synthesis of novel this compound derivatives.

The core acridine structure is an electron-deficient heteroaromatic system, which makes it susceptible to nucleophilic attack, particularly at the 9-position. Conversely, the fused benzene (B151609) rings can undergo electrophilic substitution, and the directing effects of the substituents play a pivotal role in determining the outcome of these reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying the acridine core, especially at the 9-position which is activated towards nucleophilic attack. The general mechanism proceeds through a two-step addition-elimination sequence involving a Meisenheimer intermediate.

In the context of derivatizing compounds related to this compound, a common precursor is a 9-chloroacridine derivative. The reaction is initiated by the attack of a nucleophile on the electron-deficient C9 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the aromatic system. The subsequent departure of the leaving group (e.g., chloride) restores the aromaticity of the acridine ring, yielding the substituted product.

The presence of the 4-methoxy group, an electron-donating group, would generally be expected to slightly decrease the electrophilicity of the acridine ring system. However, the powerful electron-withdrawing effect of the heterocyclic nitrogen atom still renders the 9-position highly susceptible to nucleophilic attack.

Table 1: Key Steps in the SNAr Mechanism at the 9-Position of a 4-Methoxy-9-chloroacridine Precursor

| Step | Description | Intermediate/Transition State |

| 1. Nucleophilic Attack | The nucleophile (Nu-) attacks the C9 carbon, which bears the leaving group (Cl). This is typically the rate-determining step. | Formation of a negatively charged Meisenheimer complex. |

| 2. Leaving Group Departure | The leaving group (Cl-) is eliminated, and the aromaticity of the acridine ring is restored. | Restoration of the aromatic π-system. |

A variety of nucleophiles can be employed in these reactions, including amines, alcohols, and thiols, allowing for the introduction of a diverse range of functional groups at the 9-position. For instance, the synthesis of 9-anilinoacridine (B1211779) derivatives has been achieved through the reaction of 9-chloroacridine with the corresponding anilines nih.gov.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution (SEAr) on the acridine nucleus is less common than nucleophilic substitution at the 9-position due to the electron-deficient nature of the heterocyclic ring. However, the fused benzene rings can undergo electrophilic attack, and the regioselectivity is strongly influenced by the existing substituents. The general mechanism for SEAr involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. A subsequent deprotonation step restores the aromaticity.

In this compound, both the amino (-NH2) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups. The -NH2 group is generally a more powerful activating group than -OCH3.

Influence of the 9-Amino Group: The amino group at the 9-position is not directly attached to a benzene ring that can undergo substitution. Its electronic influence is primarily on the reactivity of the central pyridine (B92270) ring, which is generally deactivated towards electrophiles.

Influence of the 4-Methoxy Group: The methoxy group at the 4-position will strongly activate the A-ring towards electrophilic attack and will direct incoming electrophiles to the ortho (position 3) and para (position 1, which is unavailable) positions relative to itself. Therefore, substitution is most likely to occur at the 3-position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) | Mechanistic Rationale |

| Br2/FeBr3 (Bromination) | 3-Bromo-4-methoxyacridin-9-amine | The methoxy group is a strong ortho, para-director, activating the A-ring. The 3-position is sterically accessible. |

| HNO3/H2SO4 (Nitration) | 3-Nitro-4-methoxyacridin-9-amine | Similar to bromination, the electron-donating methoxy group directs the nitronium ion (NO2+) to the ortho position. |

It is important to note that the reaction conditions for electrophilic substitution on such an activated system must be carefully controlled to avoid polysubstitution or side reactions. The strongly acidic conditions often employed for nitration or sulfonation can lead to protonation of the basic nitrogen atoms in the acridine ring and the 9-amino group, which would deactivate the ring system towards electrophilic attack.

Reductive Amination

Reductive amination is another synthetic route to introduce diversity, particularly at the 9-amino group. This method can be used to append various alkyl or aryl groups to the nitrogen atom. The mechanism typically involves the reaction of the primary amine with an aldehyde or ketone to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (NaBH(OAc)3), to yield the corresponding secondary or tertiary amine.

Table 3: Mechanistic Steps of Reductive Amination of this compound

| Step | Description | Intermediate |

| 1. Imine Formation | The primary amine (this compound) reacts with a carbonyl compound (e.g., an aldehyde R-CHO) to form a protonated imine (Schiff base). | Protonated iminium ion. |

| 2. Reduction | A hydride reducing agent attacks the electrophilic carbon of the iminium ion to yield the secondary amine. | The final N-substituted this compound derivative. |

This method provides a versatile and efficient way to synthesize a library of N-substituted derivatives from the parent this compound.

Pre Clinical Pharmacological and Biological Investigations

Antineoplastic and Immunomodulatory Research Applications

Research into 9-aminoacridine (B1665356) derivatives has revealed significant antineoplastic and immunomodulatory properties. These compounds are recognized for their ability to interfere with DNA replication and transcription in rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis. researchgate.net Furthermore, certain derivatives have demonstrated the ability to modulate immune responses, a critical aspect of modern cancer therapy. frontiersin.org The antimalarial drug quinacrine (B1676205), a related acridine (B1665455) derivative, and other 9-aminoacridines have shown selective toxicity for tumor cells. nih.gov This dual activity—directly targeting tumor cells and influencing the immune system—positions these compounds as compelling subjects for ongoing preclinical research.

A primary mechanism by which 9-aminoacridine derivatives exert their cytotoxic effects is through DNA intercalation. researchgate.net This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. nih.gov This interaction distorts the helical structure, leading to functional consequences such as the inhibition of DNA replication and transcription, which are critical for cell division. nih.gov

Studies on amsacrine, a well-known anticancer drug and a 9-anilinoacridine (B1211779) derivative, confirm that the 9-aminoacridine moiety is responsible for this intercalative binding. frontiersin.org The interaction is not merely a simple insertion; for instance, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) has been shown to form three distinct complexes with DNA, each with different binding characteristics. mdpi.com This intercalation can unwind the DNA helix, creating a separation between base pairs to accommodate the ligand. nih.gov The stability of the resulting drug-DNA complex is a crucial factor in the compound's biological activity, and modifications to the substituents on the acridine ring can influence this binding affinity. frontiersin.orgcapes.gov.br

Beyond simple intercalation, 9-aminoacridines interfere with the function of crucial DNA-dependent enzymes, notably topoisomerases and telomerases.

Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. nih.gov Acridine derivatives, particularly amsacrine, act as "topoisomerase poisons." frontiersin.org They stabilize the transient complex formed between topoisomerase II and DNA, which prevents the enzyme from resealing the DNA strand breaks it creates. nih.govnih.gov This leads to an accumulation of double-strand breaks, ultimately triggering cell death. nih.gov While many clinically used topoisomerase poisons like etoposide (B1684455) carry a risk of inducing secondary leukemias, acridine-based catalytic inhibitors have been developed that inhibit topoisomerase activity without generating the DNA strand breaks that can lead to these secondary malignancies.

Telomerase is another critical enzyme for cancer cell survival. It maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes, allowing cancer cells to bypass normal cellular aging and achieve immortality. nih.gov Certain acridine derivatives have been identified as potent telomerase inhibitors. researchgate.net They are thought to exert this effect by stabilizing G-quadruplex structures, which are four-stranded DNA structures that can form in guanine-rich telomeric DNA. researchgate.netacs.org Stabilization of these structures prevents telomerase from accessing and elongating the telomeres. For example, the pentacyclic acridine RHPS4 has been shown to inhibit telomerase at submicromolar concentrations. researchgate.net

The anticancer activity of 9-aminoacridine derivatives extends to the modulation of critical intracellular signaling pathways that control cell growth, survival, and stress responses.

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation and survival and is frequently overactive in cancer. nih.gov Research has demonstrated that 9-aminoacridine (9AA) can suppress this pro-survival pathway. nih.gov Specifically, 9AA treatment leads to the downregulation of a catalytic subunit of PI3K, which in turn inhibits the activity of AKT and mTOR. nih.gov This inhibition disrupts the signals that promote cancer cell growth and survival.

The NF-κB (nuclear factor-kappaB) pathway is another key player in cancer, involved in inflammation, immunity, and cell survival. 9-aminoacridines have been shown to suppress NF-κB signaling. nih.gov

Simultaneously, these compounds can activate the p53 pathway . nih.gov The p53 protein is a critical tumor suppressor that responds to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis. By activating p53, 9-aminoacridines can push cancer cells towards programmed cell death. The ability of a single molecule like 9-aminoacridine to simultaneously target and inhibit pro-survival pathways like PI3K/AKT/mTOR and NF-κB while activating a pro-apoptotic pathway like p53 highlights its potential for selective and effective killing of transformed cells. nih.gov

A direct consequence of DNA damage and signaling pathway modulation by 9-aminoacridine derivatives is the induction of apoptosis (programmed cell death) and perturbation of the cell cycle.

By inhibiting topoisomerase II and causing DNA strand breaks, these compounds trigger cellular stress responses that lead to apoptosis. Studies on various acridine-based agents have confirmed that the primary mode of cell death induced is apoptosis, often verified by observing the cleavage of poly (ADP-ribose) polymerase (PARP).

Furthermore, these compounds cause significant disruptions to the cell cycle. Treatment of cells with amsacrine, a 4'-(9-acridinylamino)methanesulfon-m-anisidide derivative, has been shown to cause cell-cycle-specific damage. Cells in the S-phase (when DNA is replicated) and G2-phase (the gap between DNA synthesis and mitosis) are particularly sensitive. This leads to a delay or arrest in these phases, preventing the damaged cells from proceeding to mitosis and proliferating.

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. A primary mechanism of MDR is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of the cell, reducing their intracellular concentration and effectiveness.

Research suggests that some 9-aminoacridine derivatives may have the potential to circumvent or reverse MDR. frontiersin.org While some derivatives show cross-resistance in cell lines resistant to other drugs like Adriamycin, the degree of this resistance varies significantly depending on the specific chemical structure of the acridine analogue. For instance, a high degree of resistance was associated with the presence of amino or substituted amino groups on the acridine ring system in one study. Conversely, some antimalarial medicines with an acridine core have been reported to display anticancer properties that include circumventing MDR. frontiersin.org The development of MDR can also be associated with alterations in the target enzyme, topoisomerase II. Studies have identified amsacrine-resistant cell lines that possess a drug-resistant form of topoisomerase II, which contributes to the resistance profile against other intercalating agents. This highlights the complexity of resistance mechanisms and the ongoing need to design novel compounds that can evade these pathways.

In addition to their direct cytotoxic effects on cancer cells, 9-aminoacridines have been investigated for their immunomodulatory capabilities. A key area of this research focuses on regulatory T cells (Tregs), a subset of T cells that can suppress the immune response. While essential for preventing autoimmunity, Tregs can also dampen the anti-tumor immune response, allowing cancer to progress.

The transcription factor FoxP3 is a master regulator essential for the development and function of Tregs. A groundbreaking study identified a specific group of 9-aminoacridine compounds that can selectively downregulate the function of Tregs by targeting FoxP3. These compounds were shown to directly bind to FoxP3, interfering with its interaction with DNA. This interference inhibits FoxP3-dependent gene regulation, leading to a reduction in FoxP3 expression and a blockade of the suppressive functions of Tregs.

Table 1: Effect of 9-Aminoacridine Derivatives on FoxP3 Downregulation This table is based on data from a study on QDD-derived 9-amino-acridines and their effect on FoxP3 expression.

| Compound Group | Example Compound | IC50 on FoxP3 Downregulation (μM) | Maximal Suppressive Effect (%) |

|---|---|---|---|

| Group 0 | Quinacrine dihydrochloride (B599025) dihydrate | 4.38 | 95.9 |

| Group 3 | Various Derivatives | 1 - 10 | Data Not Specified |

| Group 4 | Various Derivatives | 1 - 10 | Data Not Specified |

| - | MP4 (a 9-amino-acridine analog) | 0.37 (IC50 for FoxP3-DNA binding inhibition) | Data Not Specified |

By inhibiting Treg function, these 9-aminoacridine derivatives can potentially boost anti-tumor immunity, making them promising candidates for cancer immunotherapy, either alone or in combination with other treatments.

Antimicrobial and Antiparasitic Efficacy Studies

Derivatives of the 9-aminoacridine scaffold have been the subject of extensive research to determine their efficacy against a wide range of pathogenic microorganisms, including bacteria and various parasites. The introduction of a methoxy (B1213986) group at the 4-position is explored for its potential to modulate this biological activity.

The antibacterial potential of the 9-aminoacridine framework is well-documented. The parent compound, 9-aminoacridine (9-AA), has demonstrated activity against multidrug-resistant bacteria. For instance, studies have shown that 9-AA can be used alone or synergistically with antibiotics like rifampin against extensively drug-resistant Klebsiella pneumoniae. nih.gov The mechanism of action for 9-AA involves interaction with bacterial DNA and the disruption of the proton motive force. nih.gov

Another related compound, ethacridine (B1671378) lactate (B86563) (2-ethoxy-6,9-diaminoacridine), is an aromatic organic salt that has been used as an antiseptic. Its mode of action is also believed to involve binding to microbial DNA by intercalating between base pairs. mdpi.com It has shown effectiveness against pathogens such as Streptococcus and Staphylococcus. mdpi.com While specific minimum inhibitory concentration (MIC) data for 4-Methoxyacridin-9-amine is not extensively detailed in the reviewed literature, the established activity of its structural analogs suggests that the 9-aminoacridine scaffold is a viable pharmacophore for antibacterial agent development. nih.gov

The 9-aminoacridine nucleus is a classic scaffold in antimalarial drug discovery, with quinacrine being a primary example. nih.govslideshare.net Research has focused on optimizing this structure to combat drug-resistant strains of Plasmodium falciparum. One strategy has involved the synthesis of derivatives featuring a 2-methoxy group alongside a 6-chloro substituent on the acridine ring. nih.gov This substitution pattern was found to be important for potent antimalarial activity. nih.gov

Compounds incorporating these features have shown significant inhibition of chloroquine-resistant parasite strains, with some derivatives demonstrating IC₅₀ values less than or equal to 0.07 μM. nih.gov The presence of the methoxy group, as part of this specific substitution pattern, appears crucial for enhancing parasiticidal action against both chloroquine-susceptible and resistant strains. nih.gov The development of such compounds is part of a broader effort to create multi-stage antimalarials that can target the parasite at different points in its life cycle, a strategy considered vital for overcoming resistance.

Methoxy-substituted 9-aminoacridines have been specifically investigated for their efficacy against Leishmania parasites. In one study, a series of 9-amino-2-methoxyacridines were evaluated against both the extracellular promastigote and intracellular amastigote forms of Leishmania infantum. nih.gov The findings revealed that the 9-amino derivatives possessed significantly higher antileishmanial activity compared to their 9-chloro counterparts, suggesting a critical role for the 9-amino group in the mechanism of action. nih.gov

Several of the tested 2-methoxyacridine compounds displayed potent in vitro antiparasitic properties. nih.gov For example, compound A2 in the study, a 9-amino-2-methoxyacridine derivative, showed strong activity against both parasite forms with an IC₅₀ value below 1 μM and a high selectivity index (SI) of 183.5, indicating a favorable profile of parasitic toxicity over host cell toxicity. nih.gov The proposed mechanism for these acridine derivatives involves targeting DNA metabolism as a primary pathway, with potential secondary effects on protein and lipid metabolism, suggesting they may act as multi-target agents. nih.gov

Table 1: Antileishmanial Activity of a Representative 2-Methoxy-9-aminoacridine Derivative (Compound A2)

| Parameter | L. infantum Promastigotes | L. infantum Amastigotes |

|---|---|---|

| IC₅₀ (μM) | < 1 | < 1 |

| Selectivity Index (SI) | 183.5 | 183.5 |

Data sourced from studies on 9-amino-2-methoxyacridine derivatives against L. infantum. nih.gov

Antiviral Research

The 9-aminoacridine scaffold has been explored for its potential antiviral properties, including activity against SARS-CoV-2. nih.gov In studies evaluating a range of pyronaridine (B1678541) and quinacrine analogs, which share the 9-aminoacridine core, several compounds demonstrated potent in vitro activity. nih.govacs.org

The structure-activity relationship studies from this research indicated that antiviral potency was dependent on both the side chain at the 9-position and the substitution pattern on the acridine rings. Notably, the presence of a methoxy substituent at certain positions (designated as R₃ in the study) did not appear to have a significant negative effect on the antiviral activity. nih.gov One of the most active compounds in the series, 9c, displayed an IC₅₀ of ≤ 0.42 μM and a selectivity index greater than 10 against SARS-CoV-2. acs.org These findings suggest that the 9-aminoacridine scaffold, including methoxy-substituted variants, is a promising starting point for the development of new antiviral agents. nih.gov

Table 2: In Vitro Antiviral Activity of Representative 9-Aminoacridine Analogs against SARS-CoV-2

| Compound | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 7g | < 1.0 | > 4.0 | > 10 |

| 9c | ≤ 0.42 | ≥ 4.41 | > 10 |

| 7e | < 1.0 | > 4.0 | > 10 |

Data represents activity of novel analogs evaluated for SARS-CoV-2 inhibition. acs.org

Investigations into Antioxidant Activity and Oxidative Stress Modulation

The acridine scaffold has been investigated for its role in modulating oxidative stress, exhibiting a dual nature depending on the specific derivative and biological context. Some acridine derivatives have been synthesized and evaluated for direct antioxidant activity. For example, novel 9-(piperazin-1-yl) acridine derivatives were assessed for their radical scavenging capability using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, indicating the potential for this chemical class to mitigate oxidative stress. wisdomlib.org

Conversely, a significant body of research points to the ability of certain acridine compounds to induce oxidative stress as a mechanism for their therapeutic effects, particularly in oncology. nih.govresearchgate.net Some acridine-based drugs can participate in electron transfer (ET) reactions when intercalated into DNA. researchgate.net Depending on the specific substituents, they can act as electron donors or acceptors, potentially modulating ET reactions and generating reactive oxygen species (ROS). researchgate.net For instance, certain acridine chalcones have been shown to induce oxidative stress in cancer cells by increasing ROS and reactive nitrogen species (RNS), leading to mitochondrial dysfunction and DNA damage. nih.gov This pro-oxidant activity is linked to their antiproliferative effects. nih.gov Therefore, the role of this compound in the context of oxidative stress is complex and may involve either antioxidant or pro-oxidant activities depending on the cellular environment and specific molecular interactions.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Positional and Substituent Effects on Acridine (B1665455) Core Activity

The biological activity of the acridine scaffold is highly sensitive to the nature and position of its substituents. Modifications to the core can alter DNA binding affinity, interactions with enzymes like topoisomerases, and cellular uptake. umn.eduresearchgate.net

While extensive research has been conducted on various substituted acridines, specific studies detailing the influence of a methoxy (B1213986) group at the 4-position of the acridine ring are not prominently available in the reviewed literature. However, the positioning of methoxy groups, in general, has been shown to be a critical determinant of activity. For instance, the well-known antimalarial agent quinacrine (B1676205) and its analogs feature a methoxy group at the 2-position, which is crucial for their activity. acs.org Shifting the 2-methoxy group to other positions, such as the 1, 3, or 4-positions, has been an area of synthetic exploration to understand its impact on biological efficacy. ucsf.edunih.gov The electronic and steric properties of the methoxy group can influence the planarity of the acridine ring system and its interaction with biological macromolecules. nih.gov Further research is required to specifically elucidate the role of the 4-methoxy substituent in the pharmacological profile of 4-Methoxyacridin-9-amine.

The 9-amino group is a cornerstone of the biological activity of many acridine derivatives. mdpi.com This functionality is critical for the interaction with DNA and is a common feature in acridine-based anticancer agents. The basicity of the 9-amino group allows for protonation at physiological pH, forming a cation that can electrostatically interact with the negatively charged phosphate (B84403) backbone of DNA, thereby stabilizing the intercalated complex. nih.gov

Derivatization of the 9-amino group has been a key strategy in the development of acridine-based drugs with improved therapeutic indices. The nature of the substituent on the 9-amino group can profoundly affect the compound's DNA binding affinity, sequence selectivity, and interaction with enzymes such as topoisomerase II. jscimedcentral.commdpi.com For instance, the introduction of anilino side chains at the 9-position has led to the development of potent topoisomerase II inhibitors like amsacrine. mdpi.com The substituents on these anilino rings, in turn, modulate the activity. Studies have shown that the length and composition of alkyl linkers attached to the 9-amino functionality also play a significant role in antiprion activity. researchgate.net

The table below summarizes the effect of various substituents at the 9-amino position on the activity of acridine derivatives, based on findings from broader studies on this class of compounds.

| 9-Amino Substituent/Derivative | Effect on Biological Activity | Reference(s) |

| Unsubstituted (-NH2) | Basic functionality allows for DNA intercalation and is a prerequisite for many biological activities. | mdpi.com |

| Anilino Side Chains | Can lead to potent topoisomerase II inhibition. | mdpi.com |

| Alkyl Linkers | The length and nature of the linker can influence antiprion activity. | researchgate.net |

| Pyridin-2'-ylamino | Electron-withdrawing groups on the pyridine (B92270) ring promote interaction with double-stranded DNA. | nih.gov |

Halogenation of the acridine core is a common strategy to enhance the biological potency and selectivity of 9-aminoacridine (B1665356) derivatives. The 6-chloro substituent is a recurring feature in many biologically active acridines, including the antimalarial drug quinacrine (which also has a 2-methoxy group). acs.org The presence of a chlorine atom at the 6-position has been shown to be important for the antimalarial activity of 9-aminoacridines. nih.gov

The electronic properties of halogens, being electron-withdrawing, can influence the electronic distribution of the acridine ring, which in turn can affect its intercalation into DNA and interaction with target enzymes. nih.gov The position of the halogen is critical; for example, in some series of compounds, a 2-chloro substituent was found to be more active than a 3-chloro derivative in antiviral assays. nih.gov

The table below illustrates the impact of halogenation on the activity of acridine derivatives from various studies.

| Halogen Substituent and Position | Effect on Biological Activity | Reference(s) |

| 6-Chloro | Important for the antimalarial activity of 9-aminoacridines. | nih.gov |

| 2-Chloro vs. 3-Chloro | In some antiviral quinacrine derivatives, the 2-chloro substituent conferred greater activity. | nih.gov |

It is important to note that the specific interplay between a 6-chloro and a 4-methoxy group on the acridine ring has not been extensively documented, and further studies are needed to understand their combined effect on the pharmacological properties of this compound.

Conformational Analysis and Molecular Recognition in Biological Interactions

The three-dimensional conformation of this compound is crucial for its interaction with biological targets. The planarity of the acridine ring system is a key factor for effective DNA intercalation. researchgate.net Substituents on the acridine core can influence this planarity. While specific conformational analysis studies for this compound are limited, computational modeling and molecular docking studies on related acridine derivatives provide insights into their molecular recognition processes. jscimedcentral.com

Molecular docking studies have been employed to understand how 9-anilinoacridines bind to the active site of topoisomerase II. jscimedcentral.com These studies reveal that the acridine moiety intercalates into the DNA, while the 9-anilino side chain can form specific hydrogen bonds and hydrophobic interactions with amino acid residues of the enzyme. jscimedcentral.com The conformation of the side chain is therefore critical for potent inhibition.

The recognition of specific DNA sequences by substituted acridines is another important aspect. The substituents on the acridine ring can interact with the edges of the DNA base pairs in the major or minor grooves, leading to sequence-specific binding. This specificity is a key goal in the design of targeted DNA-intercalating agents.

Design Principles for Optimizing Pharmacological Profiles

The design of new acridine derivatives with improved pharmacological profiles is guided by several key principles derived from extensive SAR studies. A primary goal is to enhance the therapeutic index by increasing potency against the target while reducing off-target toxicity.

One major design strategy involves the modification of the 9-amino side chain to optimize interactions with the target enzyme, such as topoisomerase. prezi.comnih.govnih.gov This can involve altering the length, rigidity, and hydrogen bonding capacity of the side chain. For example, the design of acridine-thiosemicarbazone derivatives has been explored to introduce additional interactions with topoisomerase IIα. nih.gov

Another key principle is the modulation of the physicochemical properties of the molecule to improve its pharmacokinetic profile. This can be achieved by introducing substituents on the acridine core that alter its lipophilicity and aqueous solubility. For instance, the introduction of a 4-carboxamide group to the 9-aminoacridine scaffold has been investigated to create derivatives with different biological activities.

Furthermore, the design of hybrid molecules that combine the acridine scaffold with other pharmacophores is a promising approach to develop agents with dual mechanisms of action or improved targeting. mdpi.com The overarching goal is to create molecules that can effectively reach their target and exert a potent and selective biological effect. prezi.comnih.gov

Computational and Theoretical Chemistry in 4 Methoxyacridin 9 Amine Research

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the electronic structure and reactivity of 4-methoxyacridin-9-amine and its derivatives. nih.govnih.gov DFT methods are used to calculate a variety of molecular properties that offer deep mechanistic insights into how these molecules function at an atomic level. cuny.edu For instance, calculations of geometry optimization provide the most stable three-dimensional structure of the molecule. nih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the charge transfer characteristics within the molecule. nih.gov The energy gap between HOMO and LUMO is a crucial indicator of molecular reactivity and stability. Furthermore, DFT can be used to compute molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov These calculations are fundamental for explaining the interactions between acridine (B1665455) derivatives and their biological targets, such as DNA base pairs. scispace.com Studies on 9-aminoacridines have utilized DFT to analyze charge distribution, polarizabilities, and frontier molecular orbitals to understand their interactions with DNA. scispace.com

| Parameter Calculated | Type of Insight Provided | Relevance to this compound |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure and bond lengths/angles. nih.gov | Essential for understanding the planarity required for DNA intercalation. |

| HOMO-LUMO Energies | Indicates electronic absorption properties and chemical reactivity. nih.gov | Helps predict the molecule's stability and potential for charge-transfer interactions. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying electron-rich and electron-poor regions. nih.gov | Reveals sites for potential hydrogen bonding and electrostatic interactions with biological targets. |

| Vibrational Frequencies | Predicts infrared and Raman spectra for structural confirmation. nih.gov | Aids in the experimental characterization of newly synthesized analogs. |

| Atomic Charges | Quantifies the partial charge on each atom in the molecule. scispace.com | Useful for developing parameters for molecular mechanics force fields used in docking and dynamics simulations. |

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. researchgate.net For derivatives of this compound, docking studies are crucial for predicting their binding modes and affinities with therapeutic targets like topoisomerase II or specific DNA sequences. ijper.orgjscimedcentral.com These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the target. jscimedcentral.com The results are often ranked using scoring functions, like the Glide score, which estimate the binding affinity. ijper.orgjscimedcentral.com

Following docking, molecular dynamics (MD) simulations are employed to study the stability and dynamic behavior of the ligand-target complex over time. nih.govyoutube.commdpi.com MD simulations provide an atomistic view of the complex in a simulated physiological environment, allowing researchers to observe conformational changes and assess the stability of the predicted binding pose. nih.gov This powerful combination of docking and MD simulation is instrumental in rational drug design, guiding the structural modification of the this compound scaffold to enhance binding affinity and selectivity. jppres.com

| Computational Method | Objective | Key Parameters/Outputs | Application to this compound Analogs |

|---|---|---|---|

| Molecular Docking | Predict binding pose and affinity of a ligand in a target's active site. researchgate.netresearchgate.net | Docking Score, Glide Score, Binding Energy (kcal/mol), Hydrogen Bonds, Hydrophobic Interactions. ijper.orgjscimedcentral.com | Predicting how analogs bind to targets like topoisomerase, kinases, or DNA. ijper.orgjscimedcentral.comresearchgate.net |

| Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the ligand-target complex over time. nih.govmdpi.com | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration. | Validating the stability of the docked pose and observing conformational changes in the complex. |

| MM/PBSA or MM/GBSA | Calculate the binding free energy of the complex from MD trajectories. | ΔGbind (Binding Free Energy). | Providing a more accurate estimation of binding affinity than docking scores alone. |

In Silico Screening and Virtual Library Design for Novel Analogs

In silico screening, or virtual screening, is a cost-effective method used to search large databases of chemical compounds to identify potential new drug candidates. nih.gov This process can be either structure-based or ligand-based. For this compound, researchers can design a virtual library of novel analogs by systematically modifying its chemical structure. malariaworld.org These modifications could include adding different substituents at various positions on the acridine ring or the amine group.

This virtual library can then be screened against a specific biological target using high-throughput molecular docking. springernature.com The compounds are ranked based on their predicted binding affinities, and the top-ranking "hits" are selected for further investigation, including chemical synthesis and biological testing. ijper.orgmalariaworld.org This approach significantly narrows down the number of compounds that need to be synthesized, saving time and resources. nih.gov For example, virtual screening has been successfully used in the design of kinase inhibitors and other therapeutic agents. nih.govenamine.netacs.org

| Step | Description | Example Application |

|---|---|---|

| 1. Scaffold Definition | The core structure of this compound is defined as the base scaffold. | Core: Acridin-9-amine. Key Substituent: 4-Methoxy group. |

| 2. Library Enumeration | A large virtual library is created by adding a diverse set of chemical groups (R-groups) at specified points of the scaffold. | Varying substituents on the acridine ring or creating different anilino-acridine derivatives. ijper.org |

| 3. Conformer Generation | Multiple low-energy 3D conformations are generated for each molecule in the library. | Ensures that the flexibility of the molecule is accounted for during screening. |

| 4. High-Throughput Virtual Screening | The entire library is docked into the active site of a biological target (e.g., a protein kinase). springernature.com | Screening against Topoisomerase II to find potential anticancer agents. ijper.orgjscimedcentral.com |

| 5. Hit Selection | Compounds are ranked based on docking scores and visual inspection of binding modes. Top candidates are selected for synthesis. | Selecting analogs with the best predicted binding affinity and favorable interactions with key amino acid residues. |

Prediction of Reaction Pathways and Energy Barriers

Computational chemistry also plays a crucial role in understanding and predicting the chemical reactions used to synthesize this compound and its analogs. rsc.orgnih.gov By modeling potential reaction pathways, researchers can gain insights into reaction mechanisms, identify potential intermediates and transition states, and predict the feasibility of a proposed synthesis route. rsc.orgdcu.ie

DFT calculations can be used to compute the energy barriers (activation energies) for different reaction steps. researchgate.netbeilstein-journals.orgfaccts.denih.gov A lower energy barrier indicates a more favorable reaction pathway. acs.org This information is invaluable for optimizing reaction conditions (e.g., temperature, catalyst) to improve product yield and reduce the formation of unwanted byproducts. rsc.org For complex heterocyclic systems, computational tools can help rationalize observed reactivity and guide the development of novel synthetic strategies. dcu.iemit.edu

| Computational Task | Methodology | Information Gained | Relevance to Synthesis of this compound |

|---|---|---|---|

| Reactant/Product Optimization | Geometry optimization using DFT. nih.gov | Provides the stable structures and energies of starting materials and products. | Determines the overall thermodynamics (enthalpy) of the reaction. |

| Transition State (TS) Search | Algorithms like the Berny method are used to locate the saddle point on the potential energy surface. cuny.edu | Identifies the structure of the transition state connecting reactants and products. | Crucial for understanding the reaction mechanism at a molecular level. |

| Frequency Calculation | Calculation of vibrational frequencies at the optimized geometries. nih.gov | Confirms that reactants/products are energy minima (zero imaginary frequencies) and the TS is a true saddle point (one imaginary frequency). cuny.edu | Provides zero-point vibrational energy and thermal corrections to calculate free energies. |

| Energy Barrier Calculation | The energy difference between the transition state and the reactants (ΔG‡). faccts.de | Quantifies the activation energy, which is related to the reaction rate. nih.gov | Allows for comparison of different potential synthetic pathways to identify the most kinetically favorable route. |

| Intrinsic Reaction Coordinate (IRC) | Calculation that follows the reaction path from the TS down to the reactant and product. cuny.edu | Confirms that the identified transition state correctly connects the desired reactant and product. | Provides a complete picture of the energy profile along the reaction coordinate. |

Advanced Methodologies and Research Tools

Spectroscopic Techniques in Biological Assays (e.g., Fluorescence Quenching, UV-Vis Spectroscopy)

Spectroscopic techniques are fundamental in studying the interactions of 4-Methoxyacridin-9-amine with biological molecules. The aromatic, planar structure of the acridine (B1665455) core endows it with intrinsic fluorescence and UV-Visible absorption properties, making it an ideal candidate for such analyses.

Fluorescence Quenching: The fluorescence of acridine derivatives is highly sensitive to their local environment. This property is exploited in fluorescence quenching assays to study binding interactions with biomolecules. nih.gov When this compound binds to a target molecule (the quencher), such as a protein or a nucleic acid, its fluorescence intensity can decrease. This quenching can occur through various mechanisms, including static quenching (ground-state complex formation) or dynamic quenching (collisional). nih.gov

Studies on the related compound 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) demonstrate that its fluorescence is quenched upon intercalation into DNA, particularly when a guanine (B1146940) nucleobase is a near neighbor. researchgate.net This quenching is a result of electron transfer between the excited acridine and the guanine. researchgate.net Similarly, the fluorescence of 9-aminoacridine (B1665356) has been shown to be quenched by substituted uracils, indicating a static quenching mechanism involving the formation of a ground-state complex. nih.gov The pH-dependent fluorescence of ACMA is also a key feature, as it is quenched when a pH gradient is established across a membrane, a property utilized in studies of proton flux in organelles like endolysosomes. rupress.orgcaymanchem.com These principles are directly applicable to studying the interactions of this compound. By monitoring the change in fluorescence, researchers can determine binding constants (K), the number of binding sites (n), and quenching rate constants (kq), providing quantitative data on the interaction. nih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule. It is a robust technique for detecting the formation of complexes between small molecules and biological macromolecules. When a compound like this compound interacts with a target, such as DNA, changes in the absorption spectrum, like a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity, can be observed. mdpi.com For DNA intercalating agents like acridine derivatives, bathochromic (red shifts) and hypochromic (decreased absorbance) shifts are typically seen, indicating the insertion of the planar acridine ring between the DNA base pairs. mdpi.com These spectral changes can be used to quantify the binding affinity and stoichiometry of the interaction.

| Technique | Principle | Application to this compound | Information Obtained |

|---|---|---|---|

| Fluorescence Quenching | Decrease in fluorescence intensity upon interaction with a quencher (e.g., DNA, protein). | Studying binding to macromolecules and probing pH gradients in cellular compartments. nih.govrupress.org | Binding constants (K), number of binding sites (n), quenching mechanism. nih.gov |

| UV-Vis Spectroscopy | Changes in light absorption spectrum upon complex formation. | Detecting and quantifying interaction with targets like DNA. mdpi.com | Binding affinity, stoichiometry, evidence of intercalation (hypochromic/bathochromic shifts). mdpi.com |

Biophysical Methods for Macromolecular Interaction Analysis (e.g., Surface Plasmon Resonance)

Biophysical methods provide label-free, real-time analysis of molecular interactions, offering deep insights into the binding kinetics and affinity that govern the biological effects of compounds like this compound.

Surface Plasmon Resonance (SPR): SPR is a powerful optical technique for monitoring molecular interactions in real time. nih.govnih.gov In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip with a thin metal film, while its binding partner (the analyte) flows over the surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nih.gov This change is recorded in a sensorgram, which plots the response against time.

This method is highly advantageous because it does not require labeling of the interacting molecules, thus avoiding potential alterations to their properties. nih.gov SPR analysis can be used to determine:

Association rate constant (ka): The rate at which the analyte binds to the immobilized ligand.

Dissociation rate constant (kd): The rate at which the complex decays.

Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as the ratio of kd/ka.

For a small molecule like this compound, SPR can be employed to study its interaction with various macromolecular targets, such as specific DNA sequences (e.g., G-quadruplexes), RNA structures, or proteins. iusb.edu By immobilizing the target macromolecule on the sensor chip and flowing solutions of this compound at different concentrations, detailed kinetic and affinity data can be obtained, which is crucial for structure-activity relationship (SAR) studies and lead optimization.

Cell-Based High-Throughput Screening Assays

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological pathway or cellular phenotype. nih.gov Cell-based HTS assays are particularly valuable as they assess a compound's activity in a more physiologically relevant context compared to biochemical assays. nih.gov

For a compound like this compound, various cell-based HTS assays can be designed to explore its biological activities. These assays typically use multi-well plates (96, 384, or 1536 wells) and automated liquid handling and detection systems. enamine.net The choice of assay depends on the biological question being addressed. Examples of relevant HTS assays include:

Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. The assay measures changes in reporter protein expression to identify compounds that modulate the activity of a particular signaling pathway.

Cell Viability/Proliferation Assays: These assays measure the number of viable cells after compound treatment and are used to screen for cytotoxic or cytostatic agents.

High-Content Screening (HCS): This image-based approach uses automated microscopy and image analysis to quantify changes in cellular morphology, protein localization, or the expression of specific markers. It provides multiparametric data on the effects of a compound. nih.gov

HTS campaigns are instrumental in the initial stages of drug discovery, enabling the efficient screening of thousands of compounds to identify promising candidates for further development. nih.govutsouthwestern.edu

Future Perspectives and Unexplored Research Frontiers

Development of Novel 4-Methoxyacridin-9-amine Scaffolds and Hybrid Molecules

The synthetic flexibility of the acridine (B1665455) core allows for extensive modification to enhance pharmacological properties like bioavailability and target specificity. researchgate.net Researchers are actively developing novel analogs by modifying the position and nature of substituents on the acridine structure. nih.gov This includes the creation of hybrid molecules, a strategy that combines the this compound scaffold with other pharmacologically active moieties to create a single molecule with multiple therapeutic actions. This approach aims to improve efficacy, overcome drug resistance, and enhance target selectivity. nih.gov

The design of such hybrid compounds is a promising avenue for therapeutic innovation. researchgate.net For instance, the development of hybrid 9-anilinoacridine (B1211779) triazines has yielded compounds with potent antimalarial activity, in some cases exceeding that of chloroquine (B1663885). researchgate.net Similarly, linking the acridine core to other heterocyclic systems, such as 1,3,4-oxadiazoles and quinoxalines, has been explored to create hybrid scaffolds with potential antitumor activity. nih.govmdpi.com The rationale behind this hybrid pharmacophore approach is to generate systems with improved activity and to overcome challenges like low solubility and multidrug resistance. mdpi.com

Recent research has produced a variety of acridine derivatives, including spiro compounds and 3,9-disubstituted acridines, which have demonstrated significant antitumor activities in preclinical studies. researchgate.net The synthesis of new 9-aminoacridine-4-carboxamide (B19687) derivatives has also been a focus, with studies evaluating their efficacy against various cancer cell lines. researchgate.net These ongoing efforts highlight the vast potential for discovering new therapeutic agents by exploring novel chemical space around the this compound core.

| Hybrid Strategy | Target Application | Rationale | Reference |

|---|---|---|---|

| 9-Anilinoacridine-Triazine Hybrids | Antimalarial | To develop cost-effective agents to combat chloroquine resistance. | researchgate.net |

| Acridine-Purine/Pyrimidine Hybrids | Antitumor | To overcome drug resistance and improve target selectivity by combining two key pharmacophoric fragments. | nih.gov |

| Quinoxaline-1,3,4-Oxadiazole Hybrids | Antitumor | To improve antitumor activity and overcome issues like low solubility and multidrug resistance. | mdpi.com |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrids | Antimalarial | To address widespread resistance to existing therapies by linking two active scaffolds. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

By analyzing large, high-dimensional datasets, AI can guide the rational design of new molecules with optimized properties. nih.gov This includes predicting pharmacokinetic profiles, potential toxicity, and interactions with specific biological targets. For example, machine learning models can be trained to identify compounds likely to be effective against a particular cancer cell line or a drug-resistant pathogen. nih.gov This computational approach can help prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Furthermore, AI and ML can assist in understanding complex biological phenomena, such as the formation of the protein corona around nanoparticles, which affects their cellular uptake and immunogenicity. nih.gov As the development of nanomedicine for delivering acridine-based drugs progresses, these predictive models will be invaluable. nih.govmdpi.com The integration of AI into the drug development pipeline represents a critical step toward more efficient discovery and accelerated clinical translation of new therapeutic agents based on the this compound scaffold. nih.govdrugtargetreview.com

Exploration of New Biological Targets and Pathways

While the classical mechanism of action for many acridine derivatives involves DNA intercalation and the inhibition of topoisomerase enzymes, current research is unveiling a broader range of biological targets. researchgate.netmdpi.com This expansion of known targets opens up new therapeutic possibilities for compounds derived from this compound.

Recent studies have shown that certain acridine derivatives can inhibit butyrylcholinesterase (BChE) and prevent the self-aggregation of β-amyloid, suggesting a potential role in the treatment of Alzheimer's disease. nih.gov The mechanism of action in cancer chemotherapy is also recognized as being complex, with ongoing studies yielding exciting results about their diverse effects. nih.govresearchgate.net

Moreover, the challenge of multidrug resistance (MDR) in cancer therapy has led to the exploration of acridine analogs that can circumvent these mechanisms. researchgate.net MDR is often associated with the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.gov Some small-molecule tyrosine kinase inhibitors have been shown to interact with these transporters, suggesting that novel acridine derivatives could be designed to act as MDR modulators. nih.gov The development of compounds that can defeat drug-resistant cancer cells is a significant area of focus. researchgate.net Additionally, the antimalarial activity of some acridine derivatives is thought to involve multiple mechanisms beyond the inhibition of hemozoin formation, potentially including the inhibition of the parasite's NF-κB pathway or DNA topoisomerases. malariaworld.org

Addressing Challenges in Pre-clinical Translation

Despite promising in vitro activity, the translation of acridine derivatives from preclinical models to clinical use is often hampered by significant challenges. researchgate.net A primary concern is toxicity, as the high efficacy of these compounds can be accompanied by adverse effects that limit their clinical utility. researchgate.net Another major obstacle is the development of tumor resistance to the therapeutic agent. researchgate.net

Pharmacokinetic issues also present a substantial hurdle. Poor solubility, unfavorable distribution within the body, and rapid metabolism can all lead to suboptimal drug exposure at the target site. These factors must be carefully optimized during the drug design process. researchgate.net

To overcome these challenges, researchers are exploring innovative strategies. One promising approach is the use of nanomedicine and novel drug delivery systems. mdpi.com Encapsulating acridine compounds in nanoparticles can improve their solubility and stability, passively target tumors through the enhanced permeability and retention (EPR) effect, and minimize off-target toxicity. mdpi.commdpi.com Co-delivery of an acridine-based drug with an inhibitor of resistance mechanisms, such as a P-gp inhibitor, within a single nanoparticle is another strategy being investigated to overcome MDR. mdpi.comnih.gov Furthermore, developing analogs with improved pharmacological profiles and a wider therapeutic window is a key focus of ongoing research. mdpi.com Addressing these preclinical translation barriers through interdisciplinary efforts in chemistry, pharmacology, and nanotechnology will be essential to fully realize the therapeutic potential of this compound and its derivatives. researchgate.netmdpi.com

Q & A

Q. What are the key considerations for synthesizing 4-Methoxyacridin-9-amine and optimizing reaction yields?

Synthesis typically involves coupling 9-chloroacridine scaffolds with methoxy-substituted amines under controlled conditions. Key steps include:

- Reagent selection : Use palladium catalysts or nucleophilic aromatic substitution for amine coupling (e.g., BH3-dimethyl sulfide for reducing intermediates) .

- Purification : Column chromatography or recrystallization to isolate the product, with monitoring via TLC or HPLC. Safety protocols (e.g., gloves, masks) are critical due to reactive intermediates .

- Yield optimization : Adjusting solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to balance reaction kinetics and byproduct formation .

Q. How is this compound structurally characterized, and what analytical techniques are essential?

- Spectroscopic methods :

- Crystallography : X-ray diffraction (e.g., CCDC reference codes) to resolve bond angles and intermolecular interactions (e.g., hydrogen bonding in solid-state structures) .

Advanced Research Questions

Q. What experimental design principles should guide the evaluation of this compound’s biological activity?

- Cell line selection : Use diverse cancer models (e.g., HepG-2, MCF-7) to assess specificity. IC values should be calculated via dose-response curves (e.g., 0.65 μM against K562 leukemia cells) .

- Controls : Include positive controls (e.g., cisplatin) and vehicle controls to validate assay integrity.

- Mechanistic studies : Pair cytotoxicity assays with flow cytometry (apoptosis) or Western blotting (pathway analysis) to elucidate modes of action .

Q. How should researchers address contradictions in reported biological activity or physicochemical properties of this compound?

- Meta-analysis : Apply the Paule-Mandel estimator to quantify between-study variance in IC values or solubility data. Use Q-profile methods to calculate confidence intervals for heterogeneity .

- Systematic review protocols : Follow PRISMA guidelines to minimize bias. Prioritize databases like PubMed and Web of Science over Google Scholar, which lacks reproducibility and precision in Boolean searches .

Q. What strategies improve the reproducibility of literature reviews for this compound-related studies?

- Search syntax : Combine Boolean operators (e.g., "this compound AND anticancer") with filters for publication type (e.g., in vitro studies) .

- Database selection : Use specialized resources (e.g., NIST Chemistry WebBook) for physicochemical data and Cochrane Library for meta-analyses .

- Data extraction : Standardize templates to capture synthesis conditions, assay parameters, and statistical methods across studies .

Methodological Recommendations

- Synthesis : Optimize solvent systems and catalyst loading to reduce side products .

- Characterization : Combine crystallographic data (CCDC references) with DFT calculations to predict electronic properties .

- Data reporting : Adhere to IUPAC nomenclature and provide full spectral data (e.g., H NMR peaks at δ 3.8 ppm for -OCH) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.